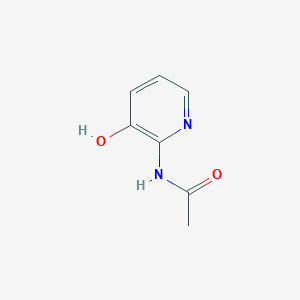

N-(3-hydroxypyridin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-hydroxypyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-7-6(11)3-2-4-8-7/h2-4,11H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNMBUAVVIZMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341489 | |

| Record name | N-(3-hydroxypyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31354-48-0 | |

| Record name | N-(3-hydroxypyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-hydroxypyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of significant interest in pharmaceutical research and development. Its structure, featuring a pyridine ring substituted with hydroxyl and acetamido groups, makes it a valuable intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its structural information, physical characteristics, and preliminary insights into its biological relevance. The information presented herein is intended to support further research and application of this compound in medicinal chemistry and drug discovery.

Chemical Structure and Identity

This compound is systematically named and identified by several key descriptors.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 31354-48-0[1][2] |

| Molecular Formula | C₇H₈N₂O₂[1][2] |

| Molecular Weight | 152.15 g/mol [1][2] |

| MDL Number | MFCD09757484[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Appearance | Light Yellow Powder | [1][2] |

| Boiling Point | 485.3°C at 760 mmHg | [1][2] |

| Storage | 2-8°C, store under inert gas | [1][2] |

Spectroscopic Data

While specific spectral data with peak assignments are not publicly available, supplier specifications indicate that the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra conform to the structure of this compound.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include resonances for the aromatic protons on the pyridine ring, the amine proton, the hydroxyl proton, and the methyl protons of the acetamido group. The chemical shifts and coupling patterns would be characteristic of the substituted pyridine ring.

-

¹³C NMR: Expected signals would correspond to the seven carbon atoms in the molecule, including the two carbonyl carbons and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretching (hydroxyl group)

-

N-H stretching (amide group)

-

C=O stretching (amide carbonyl)

-

C-N stretching (amide group)

-

Aromatic C-H and C=C stretching (pyridine ring)

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.

A potential synthetic pathway could involve the acetylation of 2-amino-3-hydroxypyridine. This would be a nucleophilic acyl substitution reaction where the amino group of 2-amino-3-hydroxypyridine attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.

Figure 1. A conceptual synthetic pathway for this compound.

Biological Activity and Potential Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active compounds.[1][2] Its inherent structure suggests potential for various therapeutic applications.

Pharmaceutical Intermediate

The molecule serves as a building block for creating compounds with potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer agents.[1][2] The hydroxypyridine scaffold is present in numerous pharmaceuticals, and the acetamido group can be a key pharmacophoric feature or a handle for further chemical modification.

Enzyme Inhibition

The structure of this compound makes it a candidate for studies on enzyme inhibition.[1] The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.

Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound itself, its derivatives are being investigated for their roles in various cellular processes. A generalized workflow for investigating the impact of a novel compound like this compound on a signaling pathway is outlined below.

Figure 2. A general experimental workflow for studying the effects of a compound on signaling pathways.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new therapeutic agents. While a comprehensive dataset of its physicochemical and biological properties is not yet available, this guide consolidates the existing information to aid researchers in their future investigations. Further experimental work is necessary to fully characterize this promising molecule and unlock its full potential in medicinal chemistry.

References

An In-depth Technical Guide to N-(3-hydroxypyridin-2-yl)acetamide: Molecular Structure, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, combining a pyridine ring with an acetamide functional group, presents a scaffold with potential for diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and analytical characterization of this compound. Furthermore, based on the known bioactivities of structurally related compounds, a potential signaling pathway is hypothesized, offering a rationale for future pharmacological investigations.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular architecture that is key to its chemical reactivity and potential biological interactions. The molecule consists of a pyridine ring substituted at the 2-position with an acetamido group (-NHCOCH₃) and at the 3-position with a hydroxyl group (-OH).

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 31354-48-0 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| Appearance | Light Yellow Powder | [1][2] |

| Boiling Point | 485.3°C at 760 mmHg | [1][2] |

| SMILES | CC(=O)Nc1ncccc1O | [3] |

| InChI | 1S/C7H8N2O2/c1-5(10)9-7-6(11)3-2-4-8-7/h2-4,11H,1H3,(H,8,9,10) | [3] |

| Storage | 2-8°C, store under inert gas | [1][2] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through the N-acylation of 2-amino-3-hydroxypyridine with an acetylating agent such as acetic anhydride or acetyl chloride. A generalized workflow for this synthesis is depicted below.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound.

Materials:

-

2-Amino-3-hydroxypyridine

-

Acetic anhydride or acetyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous pyridine or triethylamine (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DCM or THF.

-

If using acetyl chloride, add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution. If using acetic anhydride, a base is optional but can be used to accelerate the reaction.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Characterization

The synthesized compound would be characterized by standard analytical techniques to confirm its structure and purity.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the aromatic protons on the pyridine ring, and the protons of the amide and hydroxyl groups. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Expected key peaks are summarized in Table 2.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) |

| N-H stretch | 3100-3500 |

| C=O stretch | 1630-1695 |

| C=C, C=N stretch | 1400-1600 |

| C-N stretch | 1000-1350 |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (152.15 g/mol ).

Potential Biological Activity and Signaling Pathways

While there is limited specific research on the biological activities of this compound, its structural motifs are present in many biologically active molecules. Pyridine and acetamide derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[1][4][5][6][7]

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the anti-inflammatory effects observed for some imidazo[1,2-a]pyridine derivatives, it is plausible to hypothesize that this compound could modulate key inflammatory signaling pathways.[8] A potential mechanism of action could involve the inhibition of the STAT3/NF-κB signaling cascade, which plays a crucial role in the expression of pro-inflammatory mediators like iNOS and COX-2.

This proposed pathway suggests that this compound may exert anti-inflammatory effects by inhibiting the phosphorylation of STAT3 and the activation of NF-κB, thereby downregulating the expression of pro-inflammatory enzymes iNOS and COX-2.

Future Directions

The information presented in this guide highlights this compound as a molecule with potential for further investigation. Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for the compound.

-

Comprehensive spectroscopic and crystallographic analysis to fully elucidate its three-dimensional structure.

-

In vitro and in vivo screening to evaluate its biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

-

Mechanism of action studies to identify specific molecular targets and signaling pathways modulated by the compound.

Conclusion

This compound is a heterocyclic compound with a molecular structure amenable to chemical modification and possessing potential for biological activity. This technical guide has provided a detailed overview of its known properties, a proposed synthetic route, and a hypothesized mechanism of action based on the activities of related compounds. The information contained herein serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug discovery, providing a foundation for future exploration of this promising molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide [smolecule.com]

- 7. rjptonline.org [rjptonline.org]

- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-hydroxypyridin-2-yl)acetamide

CAS Number: 31354-48-0

This technical guide provides a comprehensive overview of N-(3-hydroxypyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering available data on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a pyridinol derivative with the chemical formula C₇H₈N₂O₂.[1] It is typically a light yellow powder and is utilized as a building block in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 31354-48-0 | [][3][4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [1][6] |

| Molecular Weight | 152.15 g/mol | [1][6] |

| Appearance | Light Yellow Powder | [1] |

| Boiling Point | 485.3°C at 760 mmHg | [1] |

| Melting Point | 98-102 °C | [5] |

| Density | 1.3±0.1 g/cm³ | [5] |

| pKa (acid dissociation constant) | 7.65±0.10 (Predicted) | [5] |

| Storage Conditions | 2-8°C, under inert gas | [1][5] |

Role as a Pharmaceutical Intermediate

This compound is primarily employed as a crucial intermediate in the synthesis of a variety of bioactive compounds.[1] Its molecular structure is particularly valuable for creating molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] Furthermore, it serves as a foundational component in organic chemistry for the design and optimization of drug candidates, often enhancing their pharmacological profiles.[1] Its utility also extends to research in enzyme inhibition and receptor interactions, contributing to the discovery of novel treatments for complex diseases.[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry reactions for the formation of amides. The following is a representative, generalized protocol.

General Synthesis of this compound

This procedure outlines a possible two-step synthesis starting from 2-amino-3-hydroxypyridine.

Step 1: Acetylation of 2-amino-3-hydroxypyridine

-

Materials: 2-amino-3-hydroxypyridine, acetic anhydride, a suitable solvent (e.g., pyridine or a non-protic solvent like dichloromethane), and a base (if not using pyridine as the solvent).

-

Procedure:

-

Dissolve 2-amino-3-hydroxypyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution.

-

Allow the reaction to stir at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization: The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.[1]

Hypothetical Experimental Workflow in Drug Synthesis

Hypothetical Signaling Pathway Interaction

As this compound is a building block for more complex molecules, it does not directly interact with signaling pathways. However, a downstream product synthesized from this intermediate could be designed to target a specific pathway. The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common strategy in cancer drug development.

References

Synthesis of N-(3-hydroxypyridin-2-yl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for N-(3-hydroxypyridin-2-yl)acetamide, a valuable intermediate in pharmaceutical research and development. The synthesis is presented in two main stages: the preparation of the key precursor, 2-amino-3-hydroxypyridine, followed by its N-acetylation to yield the final product. The methodologies provided are based on established and documented chemical transformations.

Synthesis of the Precursor: 2-amino-3-hydroxypyridine

Several synthetic routes to 2-amino-3-hydroxypyridine have been reported. This guide focuses on a high-yield method starting from 2-hydroxy-3-nitropyridine. Alternative pathways are also briefly discussed and summarized.

Primary Pathway: Reduction of 2-hydroxy-3-nitropyridine

This method involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine, which provides a clean and efficient route to 2-amino-3-hydroxypyridine.

Reaction Scheme:

Experimental Protocol:

To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), 10% Pd/C (1 g) is added.[1] The mixture is then flushed with argon, and hydrogen gas is bubbled through the solution for 10 minutes. A hydrogen atmosphere is maintained with a balloon overnight.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through celite, and the celite is washed with methanol. The solvent is evaporated under reduced pressure. The resulting solid can be purified by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield the desired product.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 2-hydroxy-3-nitropyridine | 10% Pd/C, H₂ | Methanol | 89% | Not specified | [1] |

Alternative Synthesis Routes for 2-amino-3-hydroxypyridine

Other notable methods for the synthesis of 2-amino-3-hydroxypyridine include:

-

From Furfural: A multi-step process where furfural undergoes a ring-opening reaction, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis. This method is cost-effective due to the inexpensive starting material.

-

From Furan-2-Carboxylic Acid Derivatives: This process involves the reaction of a furan-2-carboxylic acid ester or amide with ammonia in a high-temperature, high-pressure environment using a solvent such as hexametapol.

-

From Halogenated Pyridines: This pathway involves the hydrolysis of 2-amino-3,5-dihalogenopyridines in the presence of a base.

Quantitative Data for Alternative Routes:

| Starting Material | Method | Yield | Purity | Reference |

| Furfural | Ring-opening, reaction with ammonium sulfamate, hydrolysis | >75% | ~96% | [2] |

| Furan-2-carboxylic acid amide | Reaction with ammonia in hexametapol | 60% | Not specified | [3] |

N-acetylation of 2-amino-3-hydroxypyridine

The final step in the synthesis of this compound is the acetylation of the amino group of 2-amino-3-hydroxypyridine. Acetic anhydride is a commonly used and effective acetylating agent for this transformation.

Reaction Scheme:

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for N-acetylation

Caption: Step-by-step workflow for the N-acetylation reaction.

References

Spectroscopic Data of N-(3-hydroxypyridin-2-yl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characteristics of N-(3-hydroxypyridin-2-yl)acetamide, a heterocyclic compound of interest in pharmaceutical research and drug development. Despite a comprehensive search of scientific literature and chemical databases, specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are not publicly available. This document, therefore, provides a detailed overview of the expected spectroscopic features based on the chemical structure of this compound, alongside generalized experimental protocols for acquiring such data. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Predicted Spectroscopic Data

While experimental data is unavailable, the structural features of this compound allow for the prediction of its characteristic spectroscopic signals. These predictions are based on established principles of NMR and IR spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine ring, the amide proton, the hydroxyl proton, and the methyl protons of the acetamide group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine H (position 4) | 7.0 - 7.5 | Doublet of doublets (dd) | ~5-8 and ~1-2 |

| Pyridine H (position 5) | 7.0 - 7.5 | Doublet of doublets (dd) | ~7-9 and ~1-2 |

| Pyridine H (position 6) | 7.8 - 8.2 | Doublet of doublets (dd) | ~5-8 and ~1-2 |

| Amide NH | 8.5 - 10.0 | Singlet (s) | N/A |

| Hydroxyl OH | 9.0 - 11.0 | Singlet (s, broad) | N/A |

| Acetyl CH₃ | 2.0 - 2.5 | Singlet (s) | N/A |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring and the acetamide group. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Pyridine C (position 2) | 145 - 155 |

| Pyridine C (position 3) | 140 - 150 |

| Pyridine C (position 4) | 115 - 125 |

| Pyridine C (position 5) | 120 - 130 |

| Pyridine C (position 6) | 135 - 145 |

| Acetyl CH₃ | 20 - 25 |

Predicted FT-IR Data

The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amide) | 3100 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Weak |

| C=O Stretch (amide) | 1650 - 1690 | Strong |

| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (hydroxyl) | 1200 - 1300 | Medium |

| N-H Bend (amide) | 1550 - 1650 | Medium |

| C-N Stretch (amide) | 1200 - 1400 | Medium |

Experimental Protocols

The following sections outline generalized procedures for obtaining NMR and IR spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Workflow and Process Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and a conceptual pathway for its synthesis.

Caption: General workflow from sample preparation to structural elucidation using NMR and IR spectroscopy.

Caption: A conceptual pathway for the synthesis of this compound via acylation.

Characterizing N-(3-hydroxypyridin-2-yl)acetamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-(3-hydroxypyridin-2-yl)acetamide, focusing on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document outlines the methodologies for determining these critical parameters, ensuring reliable and reproducible data for preclinical and formulation studies. While specific experimental data for this compound is not publicly available, this guide details the standardized experimental protocols that should be employed for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's solubility and stability is fundamental to its development as a potential therapeutic agent. These properties influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following tables present a template for summarizing the solubility data for this compound in various relevant media.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 ± 2 | Data to be determined | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 ± 0.5 | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 ± 0.5 | Data to be determined | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 ± 0.5 | Data to be determined | Shake-Flask |

| Ethanol | 25 ± 2 | Data to be determined | Shake-Flask |

| Propylene Glycol | 25 ± 2 | Data to be determined | Shake-Flask |

| PEG 400 | 25 ± 2 | Data to be determined | Shake-Flask |

Table 2: pH-Dependent Solubility Profile of this compound at 37 °C

| pH | Buffer System | Solubility (mg/mL) |

| 1.2 | HCl | Data to be determined |

| 2.0 | Glycine | Data to be determined |

| 3.0 | Citrate | Data to be determined |

| 4.0 | Acetate | Data to be determined |

| 5.0 | Acetate | Data to be determined |

| 6.0 | Phosphate | Data to be determined |

| 7.0 | Phosphate | Data to be determined |

| 8.0 | Phosphate | Data to be determined |

| 9.0 | Borate | Data to be determined |

| 10.0 | Borate | Data to be determined |

Stability Profile

Stability testing provides crucial information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] The results are used to establish a re-test period for the API and recommend storage conditions.

Table 3: Solid-State Stability of this compound under Accelerated Conditions

| Storage Condition | Time Points | Appearance | Assay (%) | Degradation Products (%) |

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 3, 6 Months | Initial observation | Initial value | Initial value |

| Data to be determined | Data to be determined | Data to be determined | ||

| 60°C ± 2°C | 0, 1, 2, 4 Weeks | Initial observation | Initial value | Initial value |

| Data to be determined | Data to be determined | Data to be determined | ||

| Photostability (ICH Q1B) | Exposed vs. Control | Initial observation | Initial value | Initial value |

| Data to be determined | Data to be determined | Data to be determined |

Table 4: Solution-State Stability of this compound (e.g., in pH 7.4 Buffer) at 25 °C

| Time Points | Appearance | pH | Assay (%) | Degradation Products (%) |

| 0 | Initial observation | Initial value | Initial value | Initial value |

| 1 day | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 3 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 14 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed experimental protocols are recommended for the characterization of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (as specified in Tables 1 and 2) in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established by sampling at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: For aqueous and buffered solutions, the pH of the saturated solution should be measured and reported.[3]

Stability-Indicating Method Development and Validation

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

-

Method: A reverse-phase HPLC method with UV detection is typically developed. The mobile phase, column, flow rate, and detection wavelength are optimized to achieve good resolution between the parent compound and any potential degradation products.

-

Forced Degradation Studies: To demonstrate specificity, forced degradation (stress testing) of this compound is performed.[4] This involves exposing the compound to various stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C

-

Base Hydrolysis: 0.1 N NaOH at 60°C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Dry heat at a temperature above that used for accelerated testing (e.g., 80°C)[4]

-

Photodegradation: Exposure to light according to ICH Q1B guidelines.

-

-

Validation: The analytical method is validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Solid-State Stability Testing

This protocol follows the principles outlined in the ICH Q1A(R2) guidelines.

-

Sample Preparation: this compound is placed in containers that are the same as or simulate the proposed packaging for storage and distribution.[1][5]

-

Storage: The samples are stored in stability chambers under the conditions specified in Table 3.

-

Testing Frequency: Samples are withdrawn at the designated time points (e.g., 0, 1, 3, and 6 months for accelerated stability).[1][4][5]

-

Analysis: At each time point, the samples are analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of this compound using the validated stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any degradation products.

-

Solution-State Stability Testing

This study assesses the stability of this compound in a liquid formulation or relevant physiological media.

-

Sample Preparation: A solution of this compound is prepared in the desired vehicle (e.g., phosphate buffer pH 7.4) at a known concentration.

-

Storage: The solution is stored at a controlled temperature (e.g., 25 °C) and protected from light.

-

Testing Frequency: Aliquots are taken at the specified time points (as shown in Table 4).

-

Analysis: The samples are analyzed for:

-

Appearance: Visual inspection for color change or precipitation.

-

pH: Measurement of the solution's pH.

-

Assay and Degradation Products: Analysis by the validated stability-indicating HPLC method.

-

Visualizing Experimental Workflows

To further clarify the logical flow of these experimental procedures, the following diagrams are provided.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: General Workflow for API Stability Testing.

References

An In-depth Technical Guide on the Potential Mechanism of Action of N-(3-hydroxypyridin-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for the specific mechanism of action of N-(3-hydroxypyridin-2-yl)acetamide. This guide explores potential mechanisms based on the known biological activities of structurally similar hydroxypyridinyl acetamide derivatives.

Executive Summary

This compound is a heterocyclic organic compound often utilized as a key intermediate in the synthesis of novel pharmaceutical agents. While its specific biological target and mechanism of action are not extensively characterized in publicly available literature, the core structure, a hydroxypyridine ring linked to an acetamide group, is a recurring motif in a variety of biologically active molecules. This technical guide consolidates information on the established mechanisms of action of these structurally related compounds to provide a predictive framework for the potential biological activities of this compound. The primary putative mechanisms include enzyme inhibition, particularly of kinases and deacetylases, and modulation of inflammatory pathways.

Potential Mechanisms of Action Based on Structural Analogs

The hydroxypyridinyl acetamide scaffold is a versatile pharmacophore that can interact with various biological targets. Based on the activities of analogous compounds, the following mechanisms are plausible for this compound.

The acetamide and hydroxypyridine moieties can engage in hydrogen bonding and other non-covalent interactions with the active sites of enzymes.

-

Sirtuin Inhibition: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes, including metabolism, DNA repair, and inflammation. Small molecules containing nicotinamide-like structures, which are related to the pyridine core of the topic compound, are known sirtuin inhibitors. While direct evidence is lacking for this compound, its structure suggests it could potentially act as a competitive inhibitor at the NAD⁺ binding site. For instance, various acetamide derivatives have been explored as modulators of sirtuin activity.

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are prominent drug targets, particularly in oncology. The pyridinyl group is a common feature in many kinase inhibitors. For example, pyridyl aminothiazoles have been identified as potent ATP-competitive inhibitors of Checkpoint Kinase 1 (Chk1), a key enzyme in the DNA damage response pathway. The planarity of the pyridine ring and the hydrogen bonding capacity of the acetamide group could facilitate binding to the hinge region of a kinase active site.

-

Hypoxia-Inducible Factor (HIF) Prolyl 4-Hydroxylase (PHD) Inhibition: A notable example of a structurally related compound is 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide, which has been identified as an inhibitor of PHD2. PHD enzymes are responsible for the degradation of HIF-1α, a key transcription factor in the cellular response to hypoxia. Inhibition of PHDs leads to the stabilization of HIF-1α and the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

-

Porcupine (PORCN) Inhibition: Pyridinyl acetamide derivatives have been developed as potent and selective inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of Wnt ligands. The Wnt signaling pathway is crucial in embryonic development and is frequently dysregulated in cancer.

The hydroxypyridinyl acetamide structure is also found in compounds with anti-inflammatory properties.

-

Inhibition of Pro-inflammatory Cytokine Production: N-(2-hydroxy phenyl) acetamide, a structural analog, has demonstrated the ability to reduce serum levels of the pro-inflammatory cytokines IL-1β and TNF-α in an animal model of arthritis. This suggests a potential mechanism involving the modulation of inflammatory signaling cascades.

-

Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Benzamides and nicotinamides, which are structurally related to the core of this compound, have been shown to inhibit NF-κB activity, leading to a reduction in the expression of inflammatory mediators like TNF-α.

Quantitative Data for Structurally Related Compounds

The following table summarizes quantitative data for analogous compounds to provide a reference for potential potency.

| Compound Class | Target | Assay | IC50 / EC50 | Reference |

| Pyridinyl Acetamide Derivative (GNF-6231) | Porcupine (PORCN) | Wnt Pathway Co-culture RGA | 1 nM | |

| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analog (Compound 18) | PHD2 | Enzyme Activity Assay | 0.23 µM | |

| Pyridyl Aminothiazole Derivative | Chk1 | Enzyme Activity Assay | < 1 nM | |

| N-(2-hydroxy phenyl) acetamide | IL-1β & TNF-α Reduction | In vivo (Adjuvant-Induced Arthritis) | Effective at 5-10 mg/kg | |

| SirReal-type Inhibitor (RW-78) | SIRT2 | Deacetylase Activity Assay | 26 nM |

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the evaluation of the potential mechanisms of action. Below are representative protocols based on studies of analogous compounds.

-

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

-

Materials: Recombinant human Chk1 enzyme, ATP, appropriate peptide substrate (e.g., a synthetic peptide with a phosphorylation site for Chk1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

-

Objective: To assess the ability of a test compound to inhibit Wnt pathway signaling in a cell-based assay.

-

Materials: A Wnt-responsive reporter cell line (e.g., HEK293T cells transfected with a SuperTOPFlash reporter plasmid), a Wnt-producing cell line (e.g., mouse L cells engineered to express Wnt3a), test compound, cell culture medium, and a luciferase assay reagent.

-

Procedure:

-

Seed the Wnt-responsive reporter cells in a 96-well plate.

-

On a separate plate, culture the Wnt-producing cells.

-

Treat the Wnt-producing cells with serial dilutions of the test compound.

-

Collect the conditioned medium from the treated Wnt-producing cells.

-

Add the conditioned

-

Potential Biological Activities of N-(3-hydroxypyridin-2-yl)acetamide: A Technical Guide

Introduction

N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂.[1][2][3] While primarily recognized and utilized in pharmaceutical research and development as a crucial intermediate for the synthesis of more complex bioactive molecules, the inherent structural motifs of this compound—a hydroxylated pyridine ring coupled with an acetamide group—suggest a potential for a range of biological activities.[1] This technical guide aims to provide an in-depth exploration of these potential activities, drawing upon existing literature for structurally analogous compounds to infer the pharmacological prospects of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Overview of the this compound Scaffold

The structure of this compound features a pyridine ring, a common scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding and other molecular interactions within biological systems. The presence of a hydroxyl group at the 3-position and an acetamide group at the 2-position of the pyridine ring provides key functional groups that can be critical for receptor binding and modulation of biological pathways. This compound is typically a light yellow powder with a boiling point of 485.3°C at 760 mmHg and is stored at 2-8°C under inert gas.[1][3]

Potential Biological Activities Inferred from Structural Analogs

Direct experimental data on the biological activities of this compound is limited in publicly accessible literature. However, by examining studies on structurally related compounds, we can extrapolate potential therapeutic applications. The following sections detail these potential activities, supported by data from analogous molecules.

Anti-inflammatory and Analgesic Activity

A significant body of research points to the anti-inflammatory potential of acetamide derivatives, particularly those incorporating heterocyclic rings.

-

Inhibition of Pro-inflammatory Cytokines: The analogue N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide has demonstrated inhibitory activity against the adhesion of monocytes to colon epithelial cells induced by tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key pro-inflammatory cytokines implicated in inflammatory bowel disease (IBD).[4] In a rat model of colitis, oral administration of this compound and its derivatives led to a significant reduction in clinical signs of the disease, including weight loss and colon tissue edema.[4] Another related compound, N-(2-hydroxyphenyl)acetamide, has been shown to possess anti-arthritic properties by reducing the serum levels of IL-1β and TNF-α in adjuvant-induced arthritic rats.[5]

-

Analgesic Properties: Certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their analgesic activities, with some compounds showing promising results.[6] Additionally, a novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics has been developed that retain analgesic and antipyretic effects without the hepatotoxicity associated with acetaminophen.[7]

Table 1: Anti-inflammatory Activity of this compound Analogs

| Compound | Assay | Model | Key Findings | Reference |

| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | Inhibition of TNF-α and IL-6 induced monocyte adhesion | In vitro | Similar inhibitory activity to tofacitinib at 1 µM. | [4] |

| Derivative of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 2-19) | TNBS-induced colitis | In vivo (rat) | More efficacious in ameliorating colitis at 1 mg/kg than sulfasalazine (300 mg/kg). | [4] |

| N-(2-hydroxyphenyl) acetamide | Adjuvant-induced arthritis | In vivo (rat) | Significant retardation in paw edema volume at 5 mg/kg and 10 mg/kg. Reduced serum IL-1β and TNF-α. | [5] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Carrageenan-induced paw edema | In vivo (rat) | Exhibited anti-inflammatory activity. | [6] |

Anticancer Activity

The acetamide scaffold is a constituent of numerous compounds with demonstrated anticancer properties.

-

Cytotoxicity against Cancer Cell Lines: N-(2-hydroxyphenyl)acetamide (NA-2) has been shown to elicit a potent antitumor effect against the human breast cancer cell line MCF-7, with an IC50 of 1.65 mM after 48 hours of treatment.[8] Its mechanism of action involves inducing apoptosis by increasing the Bax/Bcl-2 ratio and causing cell cycle arrest at the G0/G1 phase.[8] Furthermore, derivatives of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized and tested for their cytotoxicity against HepG2 and MDA-MB-231 human cancer cell lines, with some compounds showing potent inhibition.[9] Specifically, one derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, was a potential inhibitor against MDA-MB-231 with an IC50 of 1.4 µM, which is more potent than the standard drug sorafenib (IC50 = 5.2 µM).[9]

-

Enzyme Inhibition in Cancer Pathways: The pyridine derivative (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[10] This compound displayed a VEGFR-2 inhibition with an IC50 value of 65 nM and potent cytotoxic properties against hepatic (HepG2) and breast (MCF-7) cancer cell lines.[10]

Table 2: Anticancer Activity of this compound Analogs

| Compound | Cell Line | IC50 Value | Mechanism of Action | Reference |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | 1.65 mM | Induction of apoptosis, cell cycle arrest at G0/G1. | [8] |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast Cancer) | 1.4 µM | VEGFR2 inhibition | [9] |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 (Liver Cancer) | 22.6 µM | VEGFR2 inhibition | [9] |

| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | HepG2 (Liver Cancer) | 21.00 µM | VEGFR-2 inhibition | [10] |

| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 (Breast Cancer) | 26.10 µM | VEGFR-2 inhibition | [10] |

Antimicrobial Activity

Substituted acetamides are known to possess antimicrobial properties.

-

Antibacterial and Antifungal Effects: A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have been synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger.[11] The results indicated that these compounds had better antifungal activity than the reference drug fluconazole, with one derivative showing a MIC of 0.224 mg/mL against Candida albicans.[11] Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli.[12]

Table 3: Antimicrobial Activity of this compound Analogs

| Compound | Microorganism | MIC Value | Reference |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivative | Candida albicans | 0.224 mg/mL | [11] |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivative | Aspergillus niger | 0.190 mg/mL | [11] |

Experimental Protocols for Biological Evaluation

The following are generalized methodologies for assessing the potential biological activities of novel compounds like this compound, based on the protocols described for its analogs.

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine-Induced Cell Adhesion

-

Cell Culture: Human colon epithelial cells and monocytic cells are cultured under standard conditions.

-

Induction of Inflammation: Epithelial cells are pre-treated with TNF-α or IL-6 to induce the expression of adhesion molecules.

-

Treatment: The test compound (e.g., this compound) at various concentrations is added to the epithelial cells.

-

Co-culture: Fluorescently labeled monocytic cells are added to the epithelial cell monolayer.

-

Quantification: After incubation, non-adherent cells are washed away, and the fluorescence of the adherent monocytic cells is measured to quantify cell adhesion. The percentage of inhibition is calculated relative to the untreated control.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations of Key Concepts and Pathways

The following diagrams illustrate conceptual workflows and pathways relevant to the study of this compound and its analogs.

Caption: A generalized workflow for the synthesis, biological screening, and optimization of novel therapeutic compounds based on the this compound scaffold.

Caption: A simplified diagram of the TNF-α signaling pathway, a potential target for the anti-inflammatory activity of this compound analogs.

Conclusion and Future Directions

While this compound is primarily documented as a pharmaceutical intermediate, the analysis of its structural analogs strongly suggests that this scaffold has the potential for a diverse range of biological activities. The evidence points towards promising avenues of investigation in the fields of anti-inflammatory, anticancer, and antimicrobial drug discovery.

Future research should focus on the synthesis and direct biological evaluation of this compound and a library of its derivatives. Systematic screening using the experimental protocols outlined in this guide would provide definitive data on its efficacy and mechanism of action. Furthermore, structure-activity relationship (SAR) studies would be invaluable in optimizing the scaffold to enhance potency and selectivity for specific biological targets. The insights gained from such studies could lead to the development of novel and effective therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

An In-depth Technical Guide to N-(3-hydroxypyridin-2-yl)acetamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-hydroxypyridin-2-yl)acetamide and its derivatives, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as enzyme inhibitors.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its derivatives have garnered considerable interest in pharmaceutical research due to their diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A significant area of investigation for these compounds is their ability to inhibit enzymes such as Hypoxia-Inducible Factor (HIF) prolyl 4-hydroxylases, presenting opportunities for the development of novel treatments for complex diseases.[1][2]

Physicochemical Properties of the Core Scaffold:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Boiling Point | 485.3°C at 760 mmHg |

| Appearance | Light Yellow Powder |

| Storage | 2-8°C, under inert gas |

(Data sourced from commercial supplier information)[1]

Synthesis of this compound and its Analogues

General Experimental Protocol: N-acetylation of 2-amino-3-hydroxypyridine

This protocol is adapted from standard organic synthesis procedures for the acetylation of amines.

Materials:

-

2-amino-3-hydroxypyridine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).

-

Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.

-

Work-up:

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a range of biological activities, most notably as inhibitors of HIF prolyl 4-hydroxylases (PHDs) and as potential anticancer agents.

HIF Prolyl 4-Hydroxylase (PHD) Inhibition

A study by Hong et al. described the design and synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogues as potent inhibitors of PHD2.[2] The structure-activity relationship (SAR) of these compounds was explored, revealing key structural features for inhibitory activity.

Table 1: In Vitro PHD2 Inhibitory Activity of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide Derivatives

| Compound | R | IC₅₀ (µM) for PHD2 |

| 1 | H | > 10 |

| 2 | CH₃ | 1.2 |

| 3 | CN | 0.4 |

(Data extracted from Hong et al., Bioorg. Med. Chem. Lett. 2014, 24, 14, 3142-3145)[2]

The data indicates that substitution at the R position of the acetamide moiety significantly influences the inhibitory potency against PHD2. A cyano (CN) group at this position resulted in the most potent compound in this series.

Anticancer Activity

Various acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against a range of human cancer cell lines. While not all of these are direct derivatives of the core this compound structure, they provide valuable insights into the potential of the acetamide scaffold in cancer drug discovery.

Table 2: In Vitro Anticancer Activity of Selected Acetamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide analogue | MDA-MB-231 (Breast Cancer) | 1.4 | [3] |

| Sorafenib (Reference) | MDA-MB-231 (Breast Cancer) | 5.2 | [3] |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Not specified, but active | [4] |

| 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide | Various | Potent anti-inflammatory | [5] |

Signaling Pathways

The primary signaling pathway implicated for the HIF prolyl 4-hydroxylase inhibitor derivatives of this compound is the Hypoxia-Inducible Factor (HIF-1) signaling pathway .

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-responsive elements (HREs) in the DNA, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

Inhibitors of PHDs, such as the this compound derivatives, mimic the hypoxic state by preventing the degradation of HIF-1α, leading to the activation of downstream signaling.

Caption: The HIF-1 signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental Protocols

In Vitro HIF Prolyl 4-Hydroxylase (PHD) Inhibition Assay (Colorimetric)

This protocol is adapted from a colorimetric assay for PHD activity based on the detection of α-ketoglutarate consumption.

Materials:

-

Recombinant human PHD2 enzyme

-

HIF-1α peptide substrate (e.g., biotinylated DLDLEMLAPYIPMDDDFQLR)

-

α-ketoglutarate (2-oxoglutarate)

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Sodium hydroxide (NaOH) solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.

-

Add the test compound at various concentrations (or DMSO for control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding α-ketoglutarate.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Colorimetric Detection:

-

Stop the reaction by adding DNPH solution. This solution will react with the remaining α-ketoglutarate.

-

Incubate for 10 minutes at room temperature.

-

Add NaOH solution to develop the color.

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The absorbance is inversely proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Anticancer Activity Screening Workflow

The following workflow outlines a typical process for evaluating the anticancer potential of novel this compound derivatives.

Caption: A typical workflow for the in vitro screening of potential anticancer compounds.

Logical Relationships in Drug Discovery

The development of this compound derivatives as enzyme inhibitors follows a logical progression from initial discovery to lead optimization.

Caption: Logical progression in the drug discovery process for enzyme inhibitors.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the area of enzyme inhibition. The ability of certain analogues to inhibit HIF prolyl 4-hydroxylases highlights their potential in treating diseases related to hypoxia, such as anemia and ischemia. Furthermore, the broader acetamide class continues to show potential as a source of new anticancer agents. The synthesis of these compounds is generally achievable through standard organic chemistry techniques, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of these derivatives, focusing on potency, selectivity, and pharmacokinetic properties, is warranted to fully exploit their therapeutic potential.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[1,2,4]triazolo[1,5‑ a]pyridine-8-carbonyl)glycine as a Lead Compound of Enarodustat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1428138-98-0|N-EThyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide on N-(3-hydroxypyridin-2-yl)acetamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its discovery, history, and key chemical properties. While its primary role has been identified as a chemical intermediate, this document compiles available data on its synthesis and characterization, laying the groundwork for further investigation into its potential biological activities.

Introduction

This compound, with the chemical formula C₇H₈N₂O₂, is a substituted pyridine derivative. Its structure, featuring both a hydroxyl and an acetamido group on the pyridine ring, makes it a subject of interest for medicinal chemists. The arrangement of these functional groups offers potential for various chemical modifications and interactions with biological targets. It is primarily recognized as a key intermediate in the synthesis of more complex bioactive compounds.[1] This guide aims to consolidate the fragmented information available on this compound, providing a centralized resource for researchers.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its history is intrinsically linked to the synthesis and chemistry of its precursor, 2-amino-3-hydroxypyridine. The preparation of 2-amino-3-hydroxypyridine has been described in various patents, indicating its importance as a building block in organic synthesis. For instance, processes for its production have been detailed, highlighting its utility as an intermediate for creating pesticidal compositions, pharmaceuticals, and dyes.

The synthesis of this compound itself follows a logical and common synthetic transformation: the acetylation of an amino group. Given the availability of 2-amino-3-hydroxypyridine, it is plausible that this compound was first synthesized as a straightforward derivative for chemical library development or as a step in a more complex synthetic sequence.

The logical workflow for the emergence of this compound as a cataloged chemical entity can be visualized as follows:

Caption: Logical progression from precursor to application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 31354-48-0 | |

| Appearance | Light Yellow Powder | [1] |

| Boiling Point | 485.3°C at 760 mmHg | [1] |

| Storage | 2-8°C, store under inert gas | [1] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-Amino-3-hydroxypyridine

The synthesis of the starting material, 2-amino-3-hydroxypyridine, is well-established. One common method involves the reduction of 2-hydroxy-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine

-

Reactants: 2-hydroxy-3-nitropyridine, 10% Palladium on Carbon (Pd/C), Methanol.

-

Procedure:

-

Dissolve 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml).

-

Add 10% Pd/C (1 g) to the solution.

-

Flush the reaction mixture with argon.

-

Bubble hydrogen gas through the solution for 10 minutes and maintain a hydrogen atmosphere (e.g., using a balloon) overnight at room temperature.

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, filter the mixture through celite and wash the celite pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by silica gel chromatography (e.g., using 5% MeOH in CH₂Cl₂) to yield 2-amino-3-hydroxypyridine.

-

Acetylation of 2-Amino-3-hydroxypyridine

The acetylation of the amino group of 2-amino-3-hydroxypyridine would yield this compound. This can be achieved using various acetylating agents such as acetic anhydride or acetyl chloride.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Reactants: 2-amino-3-hydroxypyridine, Acetic Anhydride, Pyridine (as a base and solvent).

-

Procedure:

-

Dissolve 2-amino-3-hydroxypyridine in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

The general workflow for the synthesis is depicted below:

Caption: General synthetic workflow.

Potential Biological Activity and Future Directions

While no specific biological activities have been definitively ascribed to this compound in the reviewed literature, its role as a pharmaceutical intermediate suggests its utility in constructing molecules with therapeutic potential. The core structure is present in compounds investigated for various activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects.

Future research should focus on:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectral characterization (NMR, IR, Mass Spectrometry) of this compound.

-

Biological Screening: A broad-based biological screening of the compound to identify any potential primary biological activities.

-

Derivative Synthesis: Utilizing this compound as a scaffold to generate a library of derivatives for structure-activity relationship (SAR) studies.

There are currently no known signaling pathways directly associated with this compound. Any such pathways would need to be elucidated through future biological and pharmacological investigations.

Conclusion

This compound is a chemical compound with a history tied to the development of pyridin-based chemical synthesis. While its discovery is not pinpointed to a specific event, its existence is a logical consequence of the availability of its precursor, 2-amino-3-hydroxypyridine. Currently, its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules. This guide provides a foundational understanding of the compound, highlighting the need for further research to fully characterize its properties and explore its potential as a bioactive agent.

References

Methodological & Application

Synthesis of "N-(3-hydroxypyridin-2-yl)acetamide" experimental protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract